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AAMU Research Facilities: Technical Support
Center
Welcome to the Technical Support Center for Alabama A&M University's research facilities.

This resource is designed to assist researchers, scientists, and drug development

professionals in troubleshooting common issues encountered during experiments. Below you

will find a series of frequently asked questions (FAQs) and troubleshooting guides in a

question-and-answer format.

Section 1: Cell and Molecular Biology Core
This section addresses common problems encountered in the cell culture and molecular

biology labs.

Cell Culture Suite: Contamination and Growth Issues
Q1: My cell culture appears to have microbial contamination. What are the common signs and

what should I do?

A1: Microbial contamination is a frequent issue in cell culture. Common signs include a sudden

change in the medium's pH (often a rapid yellowing), visible turbidity, or the appearance of

filamentous structures (fungi) or small, motile dots (bacteria) under the microscope.[1][2]
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Immediate Action: Isolate and discard the contaminated culture and any shared reagents to

prevent cross-contamination. Decontaminate the entire biosafety cabinet and incubator.

Prevention: Always use a strict aseptic technique.[2] Regularly clean equipment and ensure

all media and reagents are sterile.[1]

Q2: My adherent cells are not attaching to the culture vessel. What could be the cause?

A2: Poor cell attachment can be due to several factors:[2][3]

Over-trypsinization: Exposing cells to trypsin for too long can damage cell surface proteins

required for attachment. Use a minimal concentration and exposure time.

Mycoplasma Contamination: These contaminants can alter cell function and morphology.[1]

[2] Regular testing is recommended.

Vessel Surface: Ensure the culture vessel is tissue-culture treated. For some cell types, pre-

coating the vessel with an extracellular matrix protein (e.g., collagen, fibronectin) may be

necessary.

Media Composition: Lack of necessary attachment factors in serum-free media can also be a

cause.[2]

Genomics and Proteomics Lab: PCR and qPCR Issues
Q1: I am not seeing any product in my PCR reaction (no band on the gel). What should I

troubleshoot?

A1: A lack of PCR product is a common problem with multiple potential causes.[4][5] A

systematic approach to troubleshooting is recommended.
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Caption: Troubleshooting workflow for no PCR product.

Detailed Steps:

Reagent Check: Ensure all components were added and are not degraded. Use fresh

aliquots of dNTPs and Taq polymerase.[4][6]
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Template Quality: Verify the concentration and purity of your DNA template. A 260/280 ratio

of ~1.8 is ideal. Contaminants can inhibit PCR.[5][7]

Primer Design: Check primers for self-complementarity or secondary structures. Optimize

primer concentration, as too little or too much can be inhibitory.[4][8]

Cycling Conditions: Optimize the annealing temperature. A temperature gradient PCR is the

best way to find the optimal temperature. Ensure the extension time is sufficient for your

amplicon length (a general rule is 1 minute per kb).[6]

Q2: My qPCR amplification plot shows a signal in my no-template control (NTC). What does

this indicate?

A2: A signal in the NTC indicates contamination. This is often due to primer-dimers or

contamination of reagents or lab space with DNA.

Primer-Dimers: These are small, non-specific products formed by primers annealing to each

other. This can be checked by running a melt curve analysis at the end of the qPCR run. A

primer-dimer peak will typically appear at a lower melting temperature than the specific

product.

Contamination: Use dedicated pipettes and workspaces for pre- and post-PCR activities to

avoid aerosol contamination.[8] Use fresh, sterile reagents and filter tips.

Section 2: Analytical Chemistry and Drug
Development Core
This section focuses on troubleshooting for analytical instrumentation commonly used in drug

development.

Chromatography Lab: HPLC Issues
Q1: I'm observing shifting retention times in my HPLC analysis. What are the likely causes?

A1: Inconsistent retention times are a common issue in HPLC and can compromise data

reproducibility.[9] The problem often lies with the mobile phase, the pump, or the column.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.mybiosource.com/learn/pcr-troubleshooting-common-problems-and-solutions/
https://www.researchgate.net/profile/Houda-Kawas/post/Problem-with-PCR-amplification2/attachment/59d63ea779197b807799b3b0/AS%3A424680550080512%401478263141429/download/D11208~.pdf
https://www.creative-biogene.com/blog/pcr-basic-troubleshooting-guide
https://www.neb.com/en/tools-and-resources/troubleshooting-guides/pcr-troubleshooting-guide
https://www.scribd.com/document/266733139/PCR-Troubleshooting-Guide
https://www.neb.com/en/tools-and-resources/troubleshooting-guides/pcr-troubleshooting-guide
https://www.pgeneral.com/applications/hplc-troubleshooting-and-performance-tips-a-practical-guide-for-chromatographers/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b011769?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Troubleshooting Logic for HPLC Retention Time Shifts
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Caption: Troubleshooting logic for HPLC retention time shifts.

Key Areas to Investigate:

Mobile Phase: Ensure the mobile phase is prepared consistently and correctly.[10] Small

changes in pH can significantly alter the retention of ionizable compounds.[11] Always degas

the mobile phase to prevent air bubbles in the pump.[9][12]

Pump and System: Check for leaks in the system, especially around fittings and pump seals.

Verify that the pump flow rate is accurate and stable.[10]

Column: Ensure the column is properly equilibrated with the mobile phase before injection.

[12] Fluctuations in column temperature can also cause shifts, so using a column oven is

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b011769?utm_src=pdf-body-img
https://www.sigmaaldrich.com/HK/zh/technical-documents/technical-article/analytical-chemistry/small-molecule-hplc/hplc-troubleshooting-guide
http://ccc.chem.pitt.edu/wipf/Web/LCMS%20trouble%20shooting.pdf
https://www.pgeneral.com/applications/hplc-troubleshooting-and-performance-tips-a-practical-guide-for-chromatographers/
https://scioninstruments.com/us/blog/hplc-troubleshooting-guide-2/
https://www.sigmaaldrich.com/HK/zh/technical-documents/technical-article/analytical-chemistry/small-molecule-hplc/hplc-troubleshooting-guide
https://scioninstruments.com/us/blog/hplc-troubleshooting-guide-2/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b011769?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


crucial for reproducibility.[9]

Q2: My chromatogram shows peak tailing. How can I improve the peak shape?

A2: Peak tailing can be caused by chemical or physical issues within the HPLC system.[9][13]

Potential Cause Troubleshooting Solution

Column Overload
Reduce the sample concentration or injection

volume.[13]

Secondary Interactions

Interactions between the analyte and active

silanol groups on the column packing can cause

tailing. Adjusting the mobile phase pH or adding

a buffer can help suppress these interactions.

[13]

Column Contamination

A blocked or contaminated column frit can

distort peak shape. Try flushing the column or

replacing the in-line filter or guard column.[9]

Sample Solvent Effects

If the sample is dissolved in a solvent much

stronger than the mobile phase, it can lead to

poor peak shape. Whenever possible, dissolve

the sample in the mobile phase.[10]

Section 3: Experimental Protocols
Standard Mammalian Cell Culture Passaging
Objective: To subculture adherent mammalian cells to maintain their viability and propagate the

line.

Methodology:

Visually inspect the cell culture flask under a microscope to confirm confluency (typically 70-

90%) and absence of contamination.

Aseptically remove the old medium from the flask.
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Wash the cell monolayer once with a sterile Phosphate-Buffered Saline (PBS) solution to

remove any remaining serum.

Add a minimal volume of a dissociation agent (e.g., Trypsin-EDTA) to cover the cell

monolayer.

Incubate the flask at 37°C for 3-5 minutes, or until cells detach. Monitor under the

microscope.

Neutralize the trypsin by adding a volume of complete growth medium (containing serum)

that is at least equal to the volume of trypsin used.

Gently pipette the cell suspension up and down to create a single-cell suspension.

Transfer a fraction of the cell suspension (e.g., 1:3 to 1:10 ratio) to a new flask containing

pre-warmed complete growth medium.

Incubate the new flask at 37°C in a humidified incubator with 5% CO₂.

Agarose Gel Electrophoresis for PCR Product Analysis
Objective: To separate, visualize, and confirm the size of DNA fragments amplified by PCR.

Methodology:

Prepare a 1% agarose gel by dissolving 1 gram of agarose in 100 mL of 1X TAE or TBE

buffer. Heat in a microwave until the solution is clear.

Allow the solution to cool slightly, then add a DNA stain (e.g., Ethidium Bromide or a safer

alternative like SYBR Safe) to the specified concentration.

Pour the molten agarose into a gel casting tray with a comb in place. Allow it to solidify

completely.

Once solidified, place the gel in an electrophoresis tank and cover it with 1X running buffer

(the same buffer used to make the gel).

Mix a small volume of your PCR product with a 6X DNA loading dye.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b011769?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Carefully load the mixture into the wells of the gel. Also, load a DNA ladder of known sizes in

an adjacent well to serve as a size reference.

Connect the electrophoresis tank to a power supply and run the gel at a constant voltage

(e.g., 100V) until the dye front has migrated an appropriate distance.

Visualize the DNA fragments under a UV or blue-light transilluminator. The size of the PCR

product can be estimated by comparing its migration distance to that of the bands in the DNA

ladder.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Accessing technical support at AAMU's research
facilities]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b011769#accessing-technical-support-at-aamu-s-
research-facilities]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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